

Technical Guide: Boc-D-Glu(Ochex)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Boc-D-Glu(Ochex)-Oh*

CAS No.: 133464-27-4

Cat. No.: B558532

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **Boc-D-Glu(Ochex)-OH**, a critical protected amino acid derivative for solid-phase peptide synthesis (SPPS). It details the compound's physicochemical properties, its primary application in constructing synthetic peptides, and a detailed experimental protocol for its use.

Compound Data Summary

Boc-D-Glu(Ochex)-OH, also known as N-tert-butoxycarbonyl-D-glutamic acid 5-cyclohexyl ester, is a derivative of the non-proteinogenic D-glutamic acid. The N-terminal α -amino group is protected by a tert-butoxycarbonyl (Boc) group, and the γ -carboxyl group of the side chain is protected as a cyclohexyl ester (Ochex). This dual protection strategy is fundamental to its application in Boc-based solid-phase peptide synthesis, preventing unwanted side reactions during peptide chain elongation.^{[1][2]}

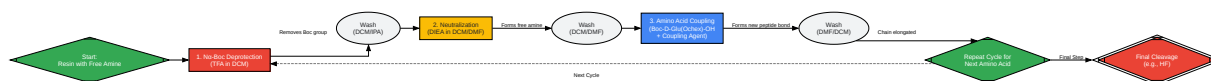
The key quantitative and physical data for **Boc-D-Glu(Ochex)-OH** are summarized in the table below for easy reference.

Property	Value
Molecular Weight	329.40 g/mol [1][3]
Molecular Formula	C ₁₆ H ₂₇ NO ₆ [1][3]
CAS Number	133464-27-4[1][4][5]
Boiling Point	502.6 ± 45.0 °C at 760 mmHg[1][3]
Density	1.2 ± 0.1 g/cm ³ [1][3]
Appearance	Solid
Purity	≥97%
Storage Condition	2-8°C, sealed, dry[1][3]
Synonyms	BOC-D-GLUTAMIC ACID(OCHEX)-OH; N-[(1,1-Dimethylethoxy)Carbonyl]-D-Glutamic Acid 5-Cyclohexyl Ester; BOC-D-GLUTAMIC ACID Y-CYCLOHEXYLESTER[1][5]

Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Glu(Ochex)-OH is primarily utilized as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1] The Boc strategy relies on a graduated acid lability for orthogonal protection. The temporary N α -Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (like the cyclohexyl ester) and the resin linkage are cleaved at the end of the synthesis using a much stronger acid, such as hydrogen fluoride (HF).

The incorporation of **Boc-D-Glu(Ochex)-OH** into a peptide sequence follows the standard cyclical workflow of Boc-SPPS, as illustrated in the diagram below.



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Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation of Boc-D-Glu(Ochex)-OH

This section provides a detailed, step-by-step protocol for a single cycle of Boc-SPPS to incorporate **Boc-D-Glu(Ochex)-OH** into a growing peptide chain attached to a solid support (e.g., Merrifield or MBHA resin).

Materials:

- Peptide-resin with a free N-terminal amine
- **Boc-D-Glu(Ochex)-OH**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF)
- Coupling agent (e.g., HBTU/HOBt)
- Reaction vessel with filtration capabilities

- Agitator/shaker

Procedure:

This protocol describes one full cycle (deprotection, neutralization, and coupling). This cycle is repeated until the desired peptide sequence is assembled.

Step 1: Resin Preparation and Swelling

- Place the peptide-resin from the previous cycle into a reaction vessel.
- Add DCM to completely cover the resin.
- Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation. This ensures that reactive sites within the resin beads are accessible.
- After swelling, drain the solvent by filtration.

Step 2: α -Boc Deprotection

- To the swollen resin, add a solution of 50% TFA in DCM.[4]
- Perform a brief pre-wash by agitating the resin with the TFA/DCM solution for 2-5 minutes, then drain.[4]
- Add fresh 50% TFA/DCM solution and agitate the mixture for an additional 20-30 minutes to ensure complete removal of the Boc protecting group.[1][4]
- Drain the deprotection solution.
- Wash the peptide-resin thoroughly to remove residual TFA and the cleaved Boc group. Perform washes in the following sequence:
 - 3x with DCM
 - 2x with Isopropanol (IPA)
 - 3x with DCM

Step 3: Neutralization

- After deprotection, the newly exposed N-terminal amine is protonated as a trifluoroacetate salt and must be neutralized to the free amine for the subsequent coupling reaction.[5][6]
- Add a solution of 5-10% DIEA in DCM to the resin.
- Agitate the mixture for 5-10 minutes.
- Drain the neutralization solution.
- Wash the peptide-resin thoroughly to remove excess base:
 - 3x with DCM
 - 3x with DMF

Step 4: Coupling of **Boc-D-Glu(Ochex)-OH**

- In a separate vial, pre-activate the **Boc-D-Glu(Ochex)-OH**. Dissolve 2-4 equivalents (relative to the resin substitution) of **Boc-D-Glu(Ochex)-OH** and a coupling agent (e.g., HBTU, HOBT) in DMF.[1]
- Add the activation solution to the neutralized peptide-resin in the reaction vessel.
- Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[1]
- Agitate the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction.
- Once the reaction is complete, drain the coupling solution.
- Wash the peptide-resin thoroughly to remove excess reagents and byproducts:
 - 3x with DMF

- 3x with DCM

The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.

Step 5: Final Cleavage and Deprotection

- After the entire peptide sequence is assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups (including the cyclohexyl ester on the glutamic acid residue) must be removed.
- This is typically achieved with a strong acid cocktail, most commonly liquid hydrogen fluoride (HF).[4] The cleavage reaction is usually performed at 0°C for 1-2 hours.
- The cleavage cocktail often includes "scavengers" (e.g., cresol, thioanisole) to trap reactive carbocations generated from the protecting groups, preventing side reactions.[1]
- Following cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and dried.
- The crude product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

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- To cite this document: BenchChem. [Technical Guide: Boc-D-Glu(Ochex)-OH for Advanced Peptide Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558532/docs#technical-guide-boc-d-glu-ochex-oh-for-advanced-peptide-synthesis>]

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